molecular formula C18H13FN4O2S B2385671 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 952997-04-5

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2385671
CAS No.: 952997-04-5
M. Wt: 368.39
InChI Key: ARFFBUCDHAWOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
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Scientific Research Applications

1. Drug Discovery and Antiviral Applications

Research into the field of antiviral drug discovery has explored compounds structurally related to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide. These compounds include various derivatives and analogues with potential applications in treating viral infections, such as dengue fever and HIV, as well as for veterinary use. The exploration of these compounds contributes significantly to the development of new strategies for antiviral therapies (De Clercq, 2009).

2. Development of Kinase Inhibitors

The compound and its analogues have been investigated in the context of developing selective and orally efficacious inhibitors of specific kinases. These studies focus on the synthesis and optimization of related compounds to enhance their potency and selectivity, contributing to potential therapeutic applications in treating various types of cancers and other diseases (Schroeder et al., 2009).

3. Synthesis and Application in Fluorescent Dyes

Research into fluorescent dyes has utilized compounds related to this compound as building blocks. These studies focus on synthesizing various fluorescent dyes and exploring their properties, including emission efficiency and solvatochromism, which are vital in applications like biomarkers and photochemical sensors (Witalewska et al., 2019).

4. In Vitro Cytotoxic Activity

Another area of research involves the investigation of the compound's analogues for their in vitro cytotoxic activity against various human cancer cell lines. These studies aim to understand the structure-activity relationships of these compounds, which could lead to the development of new anticancer drugs (Hassan et al., 2015).

5. Central Nervous System Activities

Studies have also been conducted on related imidazo[1,2-b]pyridazine derivatives to understand their effects on the central nervous system, particularly in their ability to interact with certain receptors in the brain. This research is crucial for developing new drugs for treating neurological disorders (Barlin et al., 1992).

6. Polymerase Inhibitors for Cancer Therapy

Research on structurally similar compounds has focused on developing poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown promise in treating various cancers, demonstrating significant potency and efficacy in preclinical models (Penning et al., 2010).

7. Synthesis of Dual Receptor Tyrosine Kinase Inhibitors

Studies have synthesized and evaluated compounds similar to this compound for their potential as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors. These inhibitors have shown efficacy in various tumor models, indicating their potential in cancer therapy (Raeppel et al., 2009).

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFFBUCDHAWOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.